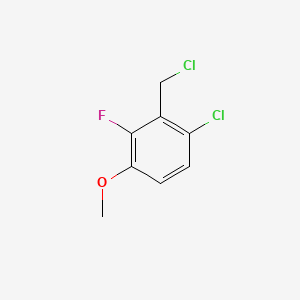

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene

描述

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene (C₈H₇Cl₂FO, MW 209.05) is a halogenated aromatic compound featuring a chloromethyl group at position 2, chlorine at position 1, fluorine at position 3, and a methoxy group at position 2. This substitution pattern creates a unique electronic environment: the electron-withdrawing chlorine and fluorine atoms contrast with the electron-donating methoxy group, influencing reactivity and stability. The compound is used in pharmaceutical and agrochemical synthesis as a versatile intermediate, particularly in cross-coupling reactions or functional group transformations .

属性

分子式 |

C8H7Cl2FO |

|---|---|

分子量 |

209.04 g/mol |

IUPAC 名称 |

1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene |

InChI |

InChI=1S/C8H7Cl2FO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 |

InChI 键 |

XNQMFRMKWYQWQU-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)Cl)CCl)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluoro-4-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process and reduce the formation of by-products .

化学反应分析

Types of Reactions

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride are employed in the presence of halogens or other electrophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while electrophilic aromatic substitution with bromine can produce a brominated derivative .

科学研究应用

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other compounds. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzene Derivatives

The compound’s closest analogs differ in substituent types, positions, or ring systems. Key examples include:

Key Differences and Implications

Electronic Effects :

- The trifluoromethyl group in the compound from is strongly electron-withdrawing, making its aromatic ring less reactive toward electrophilic substitution compared to the target compound’s chloromethyl group.

- The methoxy group in the target compound (position 4) donates electrons via resonance, stabilizing intermediates in substitution reactions, whereas sulfanylmethyl analogs (e.g., ) introduce sulfur’s polarizable lone pairs, enabling thiol-mediated reactivity .

Steric and Reactivity Profiles :

- The methyl group in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene reduces steric hindrance compared to the bulkier chloromethyl group, favoring reactions sensitive to spatial constraints.

- Pyridine derivatives (e.g., 2-(chloromethyl)-5-methoxypyridine ) exhibit distinct reactivity due to the nitrogen atom’s electronegativity, enabling coordination in metal-catalyzed reactions.

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., sulfanylmethyl derivatives ) are often prioritized for polymer or ligand synthesis, while lighter analogs like the target compound are used in small-molecule drug intermediates.

生物活性

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal and organic chemistry due to its unique structural features. The presence of multiple halogen atoms and a methoxy group allows this compound to interact with various biological macromolecules, making it a significant subject of study in terms of its biological activity.

Chemical Structure

The chemical structure of 1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be represented as follows:

This compound features:

- A chloromethyl group, which enhances reactivity.

- A fluoro substituent, which can influence biological interactions.

- A methoxy group that may affect solubility and binding properties.

The biological activity of 1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene primarily involves its interactions with enzymes and receptors. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy group may enhance lipophilicity, facilitating membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Binding : It can also interact with various receptors, potentially modulating their activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of 1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene on various cancer cell lines. Notably, it has shown promising results against breast, colon, and lung cancer cells. The mechanism behind its antiproliferative activity appears to be independent of traditional pathways, such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms are at play .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To assess the antiproliferative effects on breast cancer cell lines.

- Results : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

-

Enzyme Interaction Studies :

- Objective : Investigate the binding affinity towards specific enzymes involved in metabolic pathways.

- Results : The compound exhibited strong binding characteristics, suggesting potential as an enzyme inhibitor in therapeutic applications.

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | Breast Cancer | 5.0 | Inhibition of cell proliferation |

| Antiproliferative | Colon Cancer | 7.5 | Alternative pathways (non-DHFR) |

| Enzyme Inhibition | Specific Enzyme Target | 2.0 | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。